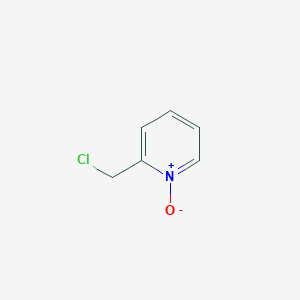

2-(Chloromethyl)pyridine 1-oxide

Overview

Description

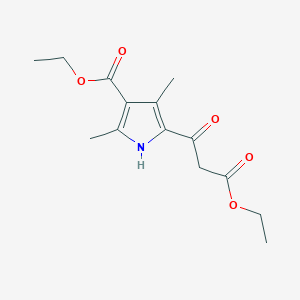

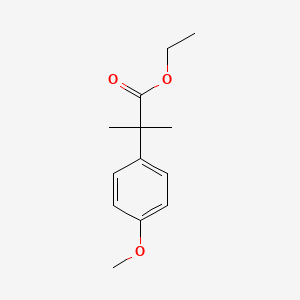

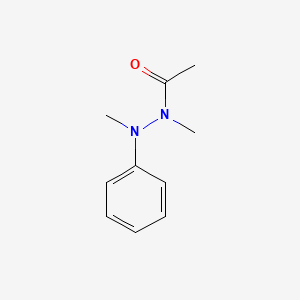

2-(Chloromethyl)pyridine 1-oxide is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group . It is a member of pyridines and an organochlorine compound .

Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)pyridine 1-oxide is C6H6ClNO . The InChI representation isInChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 and the SMILES representation is C1=CC=NC(=C1)CCl . Physical And Chemical Properties Analysis

The molar mass of 2-(Chloromethyl)pyridine 1-oxide is 127.57 g/mol . Other physical and chemical properties specific to 2-(Chloromethyl)pyridine 1-oxide are not detailed in the search results.Scientific Research Applications

Proteomics Research

2-(Chloromethyl)pyridine 1-oxide: is utilized in proteomics research due to its biochemical properties . It serves as a reagent in the identification and analysis of proteins, which is crucial for understanding cellular functions and the molecular mechanisms of diseases.

Agriculture

This compound has been identified as a precursor for herbicidal agents . For instance, derivatives like 2-(alpha-chloromethylsulfonyl) pyridine-1-oxides have been used to control weed grasses without harming crops such as cucumbers, showcasing its potential in agricultural chemistry.

Material Science

In material science, 2-(Chloromethyl)pyridine 1-oxide can be involved in the synthesis of complex molecules that form part of advanced materials . Its role as a building block for creating polymers or other macromolecules is an area of ongoing research.

Environmental Science

The compound’s role in environmental science is linked to its use in research pertaining to pollution control and the development of environmentally friendly materials . Its reactivity can be harnessed to create compounds that help in mitigating environmental pollutants.

Analytical Chemistry

2-(Chloromethyl)pyridine 1-oxide: is used in analytical chemistry, particularly in chromatography and mass spectrometry, for the detection and quantification of various substances . Its properties make it suitable for use as a standard or a reagent in complex analytical procedures.

Biochemistry

In biochemistry, this compound is used in the study of biochemical pathways and reactions . It may act as an inhibitor or a substrate in enzymatic reactions, providing insights into enzyme mechanisms and the biochemistry of living organisms.

Pharmacology

The pharmacological applications of 2-(Chloromethyl)pyridine 1-oxide are linked to its potential use in drug synthesis and the development of medicinal chemistry . It could be a key intermediate in the creation of new pharmaceuticals.

Industrial Applications

Industrially, 2-(Chloromethyl)pyridine 1-oxide is important in the synthesis of chemicals used in various industrial processes . Its versatility makes it a valuable compound in the chemical industry.

Safety and Hazards

Future Directions

While specific future directions for 2-(Chloromethyl)pyridine 1-oxide are not mentioned in the search results, there is a general interest in the late-stage functionalisation of pyridine-containing bioactive molecules . This approach offers efficient entries into unexplored structure–activity relationship, improvement of key pharmacokinetics properties, and access to new intellectual property space .

Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which 2-(chloromethyl)pyridine 1-oxide belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring enhances the inhibitory activities of the resultant derivatives against the no secretion and inos expression .

Biochemical Pathways

It is known that pyrimidines can affect various biochemical pathways related to inflammation .

Result of Action

It is known that pyrimidines can have anti-inflammatory effects .

properties

IUPAC Name |

2-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAMWFWIEPZLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295376 | |

| Record name | 2-(chloromethyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)pyridine 1-oxide | |

CAS RN |

31640-94-5 | |

| Record name | 31640-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)